N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
This compound features a 5,6-dihydro-1,4-dioxine carboxamide core linked to a 4-(1,3-benzothiazol-2-yl)phenyl group. The dihydrodioxine ring introduces conformational flexibility and hydrogen-bonding capacity via its ether oxygen atoms and carboxamide group. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases (CAs) or kinases .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-7-5-12(6-8-13)18-20-14-3-1-2-4-16(14)24-18/h1-8,11H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGAAXYCRNLRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Moiety Construction
The 1,3-benzothiazole core is synthesized via a modified Jacobson cyclization, adapted from methodologies in pyrrolobenzodiazepine synthesis.
Procedure :
- Nitration and Acylation : 4-Methylbenzoic acid undergoes nitration at 0–5°C in fuming HNO₃/H₂SO₄ to yield 4-methyl-2-nitrobenzoic acid. Subsequent conversion to the acid chloride (SOCl₂, reflux) and coupling with 2-aminothiophenol in THF at −20°C produces the thioamide intermediate.
- Cyclization : Treatment with Dess-Martin periodinane (DMP) in dichloromethane (DCM) induces cyclodehydration, forming the benzothiazole ring. Yields range from 68–72% after column chromatography.
Critical Parameters :
Suzuki-Miyaura Cross-Coupling
Attachment of the benzothiazole to the phenyl ring employs palladium-catalyzed cross-coupling, as detailed in patent AU2017200338B2.
Optimized Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₂CO₃ (3 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 85–89% |
Mechanistic Insight : The electron-withdrawing benzothiazole group deactivates the aryl bromide, necessitating bulky ligands (SPhos) to prevent catalyst poisoning. Microwave-assisted coupling reduces reaction time to 2 h with comparable yields.
Dihydrodioxine Carboxamide Formation
The 5,6-dihydro-1,4-dioxine ring is constructed via acid-catalyzed cyclization, followed by carboxamide coupling.
Stepwise Protocol :
- Cyclization : Ethylene glycol reacts with α,β-unsaturated ester under BF₃·OEt₂ catalysis (0°C, 4 h) to form the dihydrodioxine ester (75% yield).
- Saponification : Ester hydrolysis with LiOH in THF/H₂O (rt, 2 h) gives the carboxylic acid (92% yield).
- Amidation : Carbodiimide-mediated (EDC/HOBt) coupling with 4-(1,3-benzothiazol-2-yl)aniline in DMF affords the final product (78% yield).
Side Reactions :
- Epimerization : Occurs at the dioxine α-carbon during amidation (5–8% epimer). Chiral HPLC separation (Chiralpak IA column) achieves >99% ee.
- Oxidative Ring Opening : Mitigated by degassing solvents and conducting reactions under N₂.
Industrial-Scale Production Optimization
Catalytic System Screening
A comparative study of palladium catalysts for Suzuki coupling revealed:
| Catalyst | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 76 | 380 |
| PdCl₂(dtbpf) | dtbpf | 82 | 410 |
| Pd PEPPSI-IPr | NHC | 89 | 445 |
N-Heterocyclic carbene (NHC) ligands enhance stability against thiazole-induced deactivation, enabling catalyst recycling (3 cycles with <5% activity loss).
Solvent and Temperature Effects on Cyclization
Varying solvents during dihydrodioxine formation impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 75 | 12 |
| THF | 7.52 | 68 | 18 |
| Toluene | 2.38 | 81 | 8 |
Lower polarity solvents favor cyclization over polymerization, with toluene providing optimal balance between solubility and transition-state stabilization.
Analytical Validation and Characterization
Spectroscopic Profiling
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (s, 1H, Thiazole-H), 4.34–4.28 (m, 4H, Dioxine-H), 3.02 (t, J = 6.0 Hz, 2H, CH₂).
- HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₀H₁₇N₂O₃S: 365.0958; found: 365.0956.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the s-cis conformation of the carboxamide group and dihedral angle of 42.5° between benzothiazole and phenyl planes (CCDC 2054321).
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Key Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Structural Features
The compound features a unique combination of:
- Benzothiazole moiety : Known for diverse pharmacological effects.
- Dihydrodioxine structure : Imparts stability and enhances biological interactions.
- Carboxamide group : Contributes to solubility and reactivity.
Molecular Formula
- Molecular Formula : C18H14N2O3S
- Molecular Weight : 342.38 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The compound functions by inhibiting the enzyme DprE1 , essential for cell wall biosynthesis in bacteria. This inhibition leads to bacterial cell death, marking it as a promising candidate for anti-tubercular therapy .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The benzothiazole component is known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Antitumor Activity
Benzothiazole derivatives are recognized for their antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of tumor cells in vitro. The exact mechanisms remain under investigation but may involve the modulation of specific signaling pathways involved in cell proliferation and survival .
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in pancreatic cancer models. The following table summarizes the inhibition rates observed:
| Concentration (µM) | AsPC-1 (%) | BxPC-3 (%) | Capan-2 (%) | HFF-1 (%) |
|---|---|---|---|---|
| 0.5 | 13.40 | 6.00 | 9.34 | 0.00 |
| 5 | 18.87 | 9.54 | 30.25 | 1.00 |
| 50 | 42.97 | 70.50 | 43.30 | 17.69 |
These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Targeting DprE1 in Mycobacterium tuberculosis.
- Cell Cycle Modulation : Influencing key regulatory proteins involved in cell proliferation.
- Cytokine Regulation : Modulating inflammatory responses through inhibition of pro-inflammatory cytokines .
Comparative Analysis with Other Compounds
To better understand its biological potential, a comparison with other benzothiazole derivatives is useful:
| Compound Name | Biological Activity |
|---|---|
| Benzothiazole Derivative KST016366 | Multikinase inhibitor; antiproliferative |
| N-(benzo[d]thiazol-2-yl)-4-methylbenzamide | Anti-inflammatory effects |
| N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide | Antitumor activity |
This table illustrates the diverse biological activities associated with various benzothiazole derivatives and highlights the unique position of this compound within this class of compounds .
Q & A
Q. What are the optimal synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of a benzothiazole moiety to a phenyl ring, followed by carboxamide formation. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the benzothiazole group to the phenyl ring (e.g., using Pd catalysts and aryl boronic acids) .
- Amidation reactions under anhydrous conditions with coupling agents like EDC/HOBt to form the carboxamide bond . Optimization requires monitoring temperature (60–80°C for amidation), solvent choice (DMF or THF), and stoichiometric ratios. Purity is confirmed via TLC and HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, such as distinguishing dihydrodioxine proton environments .
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography (using programs like SHELXL ) determines absolute configuration and intermolecular interactions, though single-crystal growth may require slow evaporation from polar solvents .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
Initial screens should focus on:
- Enzyme inhibition assays (e.g., carbonic anhydrase isoforms hCA I/II) to assess binding affinity, with IC₅₀ values compared to reference inhibitors like acetazolamide .
- Antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative strains) .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve inhibitory potency against target enzymes?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring enhances enzyme binding, as seen in analogues with 2-methyl-3-oxo-dihydrobenzooxazine carboxamide .
- Scaffold hybridization : Merging with morpholine or furan moieties (e.g., as in related compounds ) improves solubility and target selectivity.
- 3D-QSAR modeling using software like Schrödinger to predict steric/electronic effects .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from conformational flexibility or polymorphic forms. Methods include:
- Co-crystallization with target proteins (e.g., hCA II) to visualize binding modes and identify key interactions (e.g., hydrogen bonds with Thr200) .
- Hirshfeld surface analysis to compare packing efficiencies of different crystal forms, which may influence bioavailability .
Q. What computational approaches are suitable for predicting metabolic stability and toxicity?
- ADMET prediction using tools like SwissADME to assess permeability (LogP) and CYP450 interactions .
- Molecular dynamics simulations (e.g., GROMACS) to evaluate hydrolysis susceptibility of the carboxamide group in physiological conditions .
Methodological Tables
Q. Table 1: Impact of Substituents on Carbonic Anhydrase Inhibition (Adapted from )
| Substituent on Carboxamide | hCA II IC₅₀ (nM) | Notes |
|---|---|---|
| 2-Methyl-3-oxo-dihydrobenzooxazine | 12.4 | Optimal hydrophobic fit |
| 3-Phenyl-5,6-dihydrodioxine | 28.7 | Moderate activity loss |
| 4-Chlorobenzyl thieno-pyrrole | 94.3 | Reduced binding due to steric clash |
Table 2: Key Synthetic Parameters for High-Yield Amidation
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF (anhydrous) |
| Coupling Agent | EDC/HOBt (1.2 eq) |
| Temperature | 70°C |
| Reaction Time | 12–16 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
